molecular formula C20H23NO5 B4298752 3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid CAS No. 681854-33-1

3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid

Cat. No. B4298752
CAS RN: 681854-33-1
M. Wt: 357.4 g/mol
InChI Key: YIVNIWVVIQIGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid, also known as EMA401, is a novel drug candidate that is currently being studied for its potential use in the treatment of chronic pain.

Mechanism of Action

3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). This receptor is involved in pain signaling pathways, and blocking its activity can reduce pain sensitivity. 3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has also been shown to reduce the expression of pro-inflammatory cytokines, which can contribute to pain and inflammation.
Biochemical and Physiological Effects:
3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to reduce pain sensitivity in preclinical models of chronic pain. It has also been shown to reduce the expression of pro-inflammatory cytokines, which can contribute to pain and inflammation. 3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has a good safety profile and is well-tolerated in human clinical trials.

Advantages and Limitations for Lab Experiments

3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been shown to be effective in preclinical models of chronic pain. It also has a good safety profile and is well-tolerated in human clinical trials. However, 3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid is a relatively new drug candidate, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid. One area of interest is the potential use of 3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid in the treatment of other types of chronic pain, such as fibromyalgia and osteoarthritis. Another area of interest is the potential use of 3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid in combination with other pain medications to improve pain relief. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid and to identify potential biomarkers that could be used to predict patient response to treatment.

Scientific Research Applications

3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to be effective in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to be effective in human clinical trials for the treatment of post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-4-26-17-9-8-14(11-18(17)25-3)16(12-19(22)23)21-20(24)15-7-5-6-13(2)10-15/h5-11,16H,4,12H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVNIWVVIQIGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165423
Record name 4-Ethoxy-3-methoxy-β-[(3-methylbenzoyl)amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxy-3-methoxyphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid

CAS RN

681854-33-1
Record name 4-Ethoxy-3-methoxy-β-[(3-methylbenzoyl)amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681854-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-methoxy-β-[(3-methylbenzoyl)amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.